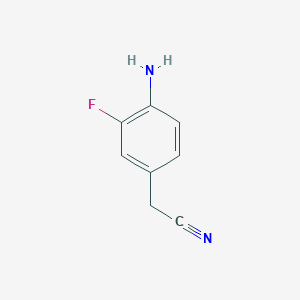

4-Amino-3-fluorophenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

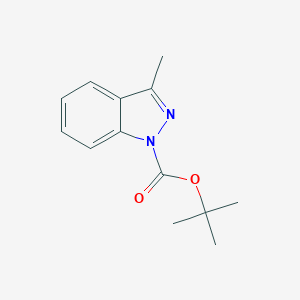

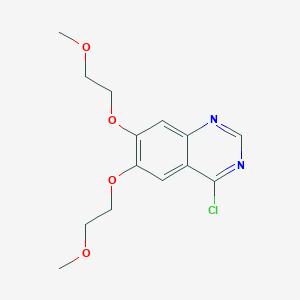

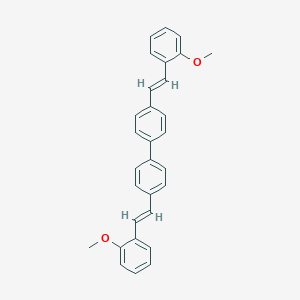

4-Amino-3-fluorophenylacetonitrile is a fluorinated α-aminonitrile compound, notable for its role in organic synthesis and material science. Its structure and reactivity make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Synthesis Analysis

The synthesis of 4-Amino-3-fluorophenylacetonitrile and related compounds often follows green protocols, utilizing elemental, spectral, and X-ray crystallographic analyses for characterization. For instance, a new fluorinated α-aminonitrile compound has been synthesized, showcasing the utility of environmentally benign methods in producing complex fluorinated structures (Brahmachari et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction, demonstrating orthorhombic space group crystallization. Detailed theoretical calculations, including DFT-B3LYP/6-311++G(d,p) methods, have been employed to analyze the equilibrium geometry, vibrational, and NMR spectra (Brahmachari et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Amino-3-fluorophenylacetonitrile derivatives have been explored through various molecular descriptors and reactivity surfaces. These studies provide insights into the molecule's behavior in chemical reactions, including its potential docking into enzymes (Brahmachari et al., 2015).

Applications De Recherche Scientifique

Catalyst-Free Synthesis

Researchers have demonstrated a catalyst-free synthesis method for creating novel derivatives using 4-fluorophenylacetonitrile. This approach offers several advantages, such as safe handling, excellent yields, shorter reaction times, and simple workup procedures, thereby presenting an efficient alternative to traditional synthesis methods (Govindaraju et al., 2016).

Anti-Proliferative Properties

A study on the synthesis and characterization of benzochromene derivatives, including 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, revealed potent cytotoxic activity against colorectal cancer cell lines. The compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as a chemotherapeutic agent (Ahagh et al., 2019).

Fluorescent Amino Acids

Fluorescent amino acids, including those derived from 4-Amino-3-fluorophenylacetonitrile, have emerged as powerful tools for studying biological systems. They are utilized in constructing fluorescent peptides and proteins for tracking interactions and imaging events with high spatial resolution, without disrupting native biomolecular properties (Cheng et al., 2020).

Chemosensors for Ion Recognition

New amino acid-based fluorimetric chemosensors have been developed for detecting biologically and analytically important ions. This research shows the potential of incorporating fluorescent amino acids into peptidic frameworks for sensing applications (Esteves et al., 2016).

Antimicrobial Activity

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has demonstrated antimicrobial activity. This showcases the role of fluorinated compounds in developing new antimicrobial agents (Puthran et al., 2019).

Enzymatic Docking Studies

A fluorinated α-aminonitrile compound was synthesized and its docking into the IDO enzyme was studied, providing insights into the compound's reactivity and potential therapeutic applications (Brahmachari et al., 2015).

Propriétés

IUPAC Name |

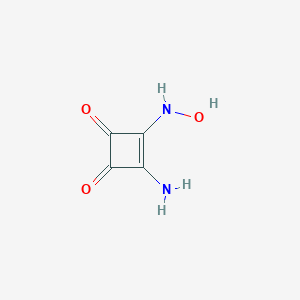

2-(4-amino-3-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWYLDRWNSBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372217 |

Source

|

| Record name | 4-Amino-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorophenylacetonitrile | |

CAS RN |

180149-19-3 |

Source

|

| Record name | 4-Amino-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)

![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)